Home > Products > Screening Compounds P24048 > [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine
[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine - 944906-88-1

[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine

Catalog Number: EVT-1812176
CAS Number: 944906-88-1
Molecular Formula: C9H8BrN3O
Molecular Weight: 254.08 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Relevance: This group of compounds is related to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the shared 1,3,4-oxadiazole ring and the presence of a 3-bromophenyl substituent on this ring. []

Relevance: The structural similarity between this compound and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine lies in the presence of the 1,3,4-oxadiazole ring. []

Relevance: This compound's relationship to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine stems from the shared 1,3,4-oxadiazole ring system. []

N,N-dibenzyl-N-{1-[5-(3-aryl)-1,3,4-oxadiazol-2-yl]cyclobutyl}amine Derivatives

Compound Description: Synthesized via a four-component reaction, these derivatives feature a 1,3,4-oxadiazole ring with a 3-aryl substituent. While this core structure is similar to the target compound, the addition of a cyclobutyl ring and two N-benzyl groups creates a significant structural difference. []

Relevance: The connection between these derivatives and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine lies in the presence of a 1,3,4-oxadiazole ring, with both featuring an aryl substituent at the 5-position. []

1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine

Compound Description: This compound exhibits a striking structural resemblance to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. Both share the same core structure, consisting of a 1,3,4-oxadiazole ring substituted with a methanamine group at the 2-position. The key difference lies in the aryl substituent at the 5-position of the oxadiazole ring. While the target compound has a 3-bromophenyl group, this compound features a 4-tolyl (4-methylphenyl) substituent. []

Relevance: This compound is directly related to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. They share the same core structure, a 1,3,4-oxadiazole ring substituted with a methanamine group at the 2-position and differ only in the aryl substituent at the 5-position of the oxadiazole ring. []

1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine

Compound Description: This compound is identical to the previously described 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine. The only difference lies in the nomenclature used for the 4-methylphenyl substituent, which is sometimes referred to as a "tolyl" group. []

Relevance: This compound is identical to the previously described 1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine and thus shares the same direct relationship to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine, differing only in the aryl substituent at the 5-position of the oxadiazole ring. []

Relevance: This compound shares the 1,3,4-oxadiazole ring as a common structural element with [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. [, ]

Relevance: The commonality between these derivatives and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is the presence of the 1,3,4-oxadiazole ring. []

2-(4-acetyl-5-aryl-5-methyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-4-bromophenyl acetates

Compound Description: This group of compounds, synthesized from 5-bromo-N’-(1-arylethylidene)-2-hydroxybenzohydrazides, features a 4,5-dihydro-1,3,4-oxadiazole ring system. This differs from the aromatic 1,3,4-oxadiazole core found in the target compound. Additionally, these compounds contain a 4-bromophenyl acetate moiety and an acetyl group, further distinguishing them structurally. []

Relevance: Although both groups contain a 1,3,4-oxadiazole ring, the presence of a dihydrooxadiazole ring in these derivatives compared to the aromatic oxadiazole in [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine signifies a distinct structural difference. []

Relevance: The shared feature between this series and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is the presence of the 1,3,4-oxadiazole ring. []

Relevance: These compounds are structurally related to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the shared 1,3,4-oxadiazole ring and the methanamine linker at the 2-position of the oxadiazole ring. []

Honokiol Derivatives Bearing 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)oxazol-2(3H)-ones

Compound Description: This group of honokiol analogs features a 1,3,4-oxadiazole ring substituted with a phenyl group at the 5-position. While this part of the structure resembles the target compound, the presence of the honokiol scaffold and an oxazol-2(3H)-one moiety connected through a methyl linker distinguishes these compounds. They were investigated for their potential as viral entry inhibitors against SARS-CoV-2. []

Relevance: This series of compounds is related to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the shared 1,3,4-oxadiazole ring and the phenyl group at the 5-position of this ring. []

Relevance: The shared 1,3,4-oxadiazole ring links this compound structurally to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. []

Relevance: This group of compounds is connected to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the presence of the 1,3,4-oxadiazole ring. []

Relevance: The common feature between these derivatives and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is the presence of the 1,3,4-oxadiazole ring. []

Relevance: This compound's structural similarity to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is limited to the presence of the 1,3,4-oxadiazole ring. []

Relevance: The common structural feature between these derivatives and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is the presence of the 1,3,4-oxadiazole ring. []

2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide

Compound Description: This compound, identified as a potent and selective calcium release-activated calcium channel inhibitor, contains a 4,5-dihydro-1,3,4-oxadiazole ring system. This structure differs from the aromatic 1,3,4-oxadiazole in the target compound. Furthermore, the presence of a biphenyl system and a benzamide moiety distinguishes it significantly. []

Relevance: Although both compounds contain a 1,3,4-oxadiazole ring, the dihydrooxadiazole in this compound compared to the aromatic oxadiazole in [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine makes them structurally distinct. []

N-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazol-2-amine Hydrochloride and 4-Phenyl-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione

Compound Description: These two compounds, derived from 1-isonicotinoyl-4-phenylthiosemicarbazide, exhibit distinct heterocyclic structures. The first compound features a 1,3,4-oxadiazole ring with a phenyl and a pyridin-4-yl substituent. In contrast, the second compound contains a 1,2,4-triazole ring. Neither structure directly corresponds to the target compound. []

Relevance: While both the oxadiazole compound and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine share the 1,3,4-oxadiazole ring, the overall structures and substituents differ significantly. The triazole compound represents a different class of heterocyclic compounds. []

Relevance: This compound is related to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the shared 1,3,4-oxadiazole ring. []

2-[(2-{[5-(Pyridin-4-yl)-1, 3, 4-Oxadiazol-2-yl]Sulfanyl}Ethyl)Sulfanyl]-1,3-benzoxazole

Compound Description: This series of compounds incorporates a 1,3,4-oxadiazole ring, but they diverge from the target compound due to the presence of a pyridin-4-yl group at the 5-position of the oxadiazole and a 1,3-benzoxazole moiety connected through a sulfanyl linker. They were evaluated for antimicrobial, antioxidant, and antitubercular activities. []

Relevance: These compounds are structurally related to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the shared 1,3,4-oxadiazole ring. []

Relevance: These compounds share the 1,3,4-oxadiazole ring with [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine as a common structural element. []

2-(4-Chlorophenyl)-5-{3,4-dibutoxy-5-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophen-2-yl}-1,3,4-oxadiazole

Compound Description: This compound, characterized by its crystal structure, features two 1,3,4-oxadiazole rings connected through a thiophene ring. This structure differs significantly from the target compound, which only has one oxadiazole ring. The presence of chlorophenyl and butoxy substituents further distinguishes this compound. []

Tris(5‐aryl‐1,3,4‐oxadiazol‐2‐yl)‐1,3,5‐triazines

Compound Description: These star-shaped compounds, designed as fluorescent discotic liquid crystals, incorporate three 1,3,4-oxadiazole rings linked through a central 1,3,5-triazine core. The presence of three oxadiazole rings and the triazine core distinguishes these compounds significantly from the target compound. []

Relevance: This compound shares the 1,3,4-oxadiazole ring with [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine but is otherwise structurally distinct. []

Relevance: These compounds are structurally similar to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine, sharing the 1,3,4-oxadiazole ring and the methanamine linker at the 2-position. []

4-(3-acetyl-5-(thiophen-2-yl)-2,3-dihydro-1,3,4-oxadiazol-2-yl)-7-(diethylamino)-2H-chromen-2-one

Compound Description: This compound, structurally determined by X-ray crystallography, features a dihydro-1,3,4-oxadiazole ring, differing from the aromatic oxadiazole in the target compound. It also includes a chromen-2-one moiety and a thiophene ring, further distinguishing its structure. []

Relevance: While both compounds contain a 1,3,4-oxadiazole ring, the dihydrooxadiazole ring in this compound makes it structurally distinct from [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. []

5-[5-(Chloromethyl)-1, 3, 4-Oxadiazol-2-yl]- 2-(4-Fluorophenyl)-Pyridine Amine Derivatives

Compound Description: This series of compounds, synthesized as potential anticancer agents, features a 1,3,4-oxadiazole ring with a 4-fluorophenyl and a chloromethyl substituent. This structure diverges from the target compound, lacking the methanamine group and incorporating a pyridine ring. []

Relevance: The common feature between these derivatives and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is the presence of the 1,3,4-oxadiazole ring. []

Relevance: This compound shares the 1,3,4-oxadiazole ring as a common structural element with [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. []

Relevance: This compound shares the 1,3,4-oxadiazole ring as a common structural element with [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. []

3-(4-acetyl-5H/methyl-5-substituted phenyl-4,5-dihydro-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

Compound Description: This group of compounds, investigated for their anticonvulsant activity, contains a 4,5-dihydro-1,3,4-oxadiazole ring, which differentiates them from the aromatic oxadiazole found in the target compound. They also feature a 2H-chromen-2-one moiety and an acetyl group. []

Relevance: Although both groups contain a 1,3,4-oxadiazole ring, the presence of a dihydrooxadiazole ring in these derivatives signifies a structural distinction from [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. []

2,2'-bis(5-phenyl-1,3,4-oxadiazol-2-yl)biphenyls

Compound Description: This compound, studied for its potential in organic light-emitting diodes (OLEDs), features two 1,3,4-oxadiazole rings connected by a biphenyl unit. This structure differs significantly from the target compound, which only has one oxadiazole ring. []

(5‐R‐1,3,4‐Oxadiazol‐2‐yl)furoxans

Compound Description: This class of compounds, synthesized using a new one-pot method, features a 1,3,4-oxadiazole ring directly linked to a furoxan ring. This structure distinguishes them from the target compound, which lacks the furoxan moiety. []

Relevance: This group of compounds is related to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the shared 1,3,4-oxadiazole ring. []

2‐(methyl/phenyl)‐3‐(4‐(5‐substituted‐1,3,4‐oxadiazol‐2‐yl) phenyl) quinazolin‐4(3H)‐ones

Compound Description: These compounds, designed as potential NMDA receptor inhibitors, feature a 1,3,4-oxadiazole ring linked to a quinazolin-4(3H)-one moiety. This structure, along with the presence of a phenyl ring linker and methyl or phenyl substituents, distinguishes them from the target compound. []

Relevance: The common feature between these compounds and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is the presence of the 1,3,4-oxadiazole ring. []

3-(5-Substituted-[1,3,4] Oxadiazol-2-yl)-1H-Indazole

Compound Description: This series of compounds features a 1,3,4-oxadiazole ring linked directly to a 1H-indazole moiety. This structure, along with various substituents on the oxadiazole ring, distinguishes them from the target compound. []

Relevance: The presence of the 1,3,4-oxadiazole ring links this series of compounds to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. []

3-(5-phenyl-1,3,4-oxadiazol-2-yl)-2H-chromen-2-ones

Compound Description: These compounds, studied for their potential as anticonvulsant agents, feature a 1,3,4-oxadiazole ring linked to a 2H-chromen-2-one moiety. This structure, along with a phenyl substituent on the oxadiazole ring, distinguishes them from the target compound. []

Relevance: These compounds are structurally similar to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the shared presence of the 1,3,4-oxadiazole ring. []

Relevance: These compounds share the 1,3,4-oxadiazole ring as a common structural element with [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine. []

3-{[5-(6-methyl-4-aryl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl]-imino}-1,3-dihydro-2H-indol-2-one Derivatives

Compound Description: These derivatives feature a 1,3,4-oxadiazole ring linked to a complex system containing a tetrahydropyrimidine ring and an indol-2-one moiety. This complex structure significantly distinguishes these compounds from the target compound. These compounds were investigated for their antibacterial, antifungal, and antioxidant activities. []

Relevance: These compounds are linked to [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine through the shared 1,3,4-oxadiazole ring. []

3-(5-(Alkyl/arylthio)-1,3,4-Oxadiazol-2-yl)-8-Phenylquinolin-4(1H)-One Derivatives

Compound Description: These derivatives, designed as potential anti-HIV agents, feature a 1,3,4-oxadiazole ring linked to an 8-phenylquinolin-4(1H)-one moiety. The presence of alkylthio or arylthio substituents on the oxadiazole ring further distinguishes them from the target compound. []

Relevance: The common structural feature between these derivatives and [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine is the presence of the 1,3,4-oxadiazole ring. []

(E)- 5-(2-Arylvinyl)-1,3,4-oxadiazol-2-yl)benzenesulfonamides

Compound Description: These compounds, evaluated for their anticancer activity, feature a 1,3,4-oxadiazole ring substituted with an arylvinyl group at the 5-position. This structure diverges from the target compound, lacking the methanamine group and incorporating a benzenesulfonamide moiety. []

Relevance: These compounds share the 1,3,4-oxadiazole ring with [5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine but have significant structural differences otherwise. []

Properties

CAS Number

944906-88-1

Product Name

[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine

IUPAC Name

[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methanamine

Molecular Formula

C9H8BrN3O

Molecular Weight

254.08 g/mol

InChI

InChI=1S/C9H8BrN3O/c10-7-3-1-2-6(4-7)9-13-12-8(5-11)14-9/h1-4H,5,11H2

InChI Key

FMXBUUMIALSMFM-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)CN

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=NN=C(O2)CN

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.